8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in the field of medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 364.41 g/mol. This compound features a complex structure that includes an imidazo[2,1-f]purine core, which is known for its biological activity and potential therapeutic applications.
8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to the class of purine derivatives. Purines are a group of compounds that play critical roles in biochemistry as constituents of nucleic acids (DNA and RNA) and are involved in energy transfer (ATP) and cellular signaling.
The synthesis of 8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be achieved through several methods. One common approach involves the condensation of appropriate precursors under controlled conditions to form the imidazo[2,1-f]purine framework.
Technical Details:
The molecular structure of 8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be represented using various structural notations:
InChI=1S/C19H20N6O2/c1-5-10-23-17(26)15-16(22(4)19(23)27)21-18-24(11(2)12(3)25(15)18)14-9-7-6-8-13(14)20/h5-9H,1,10,20H2,2-4H3
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC=C)C)C
The compound's structural features include:
The reactivity of 8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be explored through various chemical transformations:
Technical Details:
The mechanism of action for compounds like 8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione often involves interaction with biological targets such as enzymes or receptors.
Research indicates that derivatives of imidazo[2,1-f]purines can exhibit inhibitory effects on specific kinases or other enzymes involved in cellular signaling pathways. This could lead to potential applications in cancer therapy or other diseases where these pathways are dysregulated.
The stability and reactivity of this compound under various conditions are critical for its application in scientific research.
8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is utilized primarily in:
This compound represents a promising area for further research due to its unique structural features and biological activity. As research continues to evolve in this field, it may reveal new insights into its mechanisms and applications.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: 290308-51-9